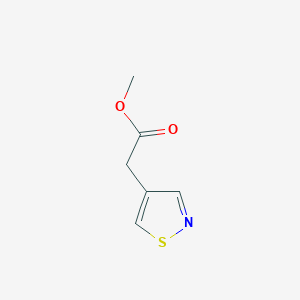

4-Isothiazoleacetic acid, methyl ester

描述

属性

CAS 编号 |

10271-83-7 |

|---|---|

分子式 |

C6H7NO2S |

分子量 |

157.19 g/mol |

IUPAC 名称 |

methyl 2-(1,2-thiazol-4-yl)acetate |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-7-10-4-5/h3-4H,2H2,1H3 |

InChI 键 |

DXRJPHMQVBTPCP-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=CSN=C1 |

产品来源 |

United States |

准备方法

Procedure:

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 80–90% |

| Purity (HPLC) | >95% |

| Reaction Time | 4 hours |

This method is robust but requires careful control of water removal to shift equilibrium toward ester formation.

Trimethylchlorosilane (TMSCl)-Mediated Esterification

A room-temperature protocol using TMSCl and methanol avoids harsh conditions. This method, adapted from amino acid methyl ester synthesis, proceeds via in situ generation of HCl:

Procedure:

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 85–95% |

| Purity (NMR) | >98% |

| Reaction Time | 18 hours |

This method is advantageous for acid-sensitive substrates and offers excellent atom economy.

Boron Trifluoride (BF3\text{BF}_3BF3)-Methanol Complex

The -methanol complex is a potent electrophilic catalyst for esterification, particularly for sterically hindered acids.

Procedure:

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (GC-MS) | >90% |

| Reaction Time | 20 minutes |

This method is rapid but requires strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 80–90 | >95 | 4 hours | High |

| TMSCl/MeOH | 85–95 | >98 | 18 hours | Moderate |

| -MeOH | 75–85 | >90 | 20 minutes | Low |

| Halogenation Route | 60–70 | >99.9 | 12 hours | Industrial |

Key Considerations :

-

Fischer Esterification : Best for large-scale production despite longer reaction times.

-

TMSCl/MeOH : Ideal for lab-scale synthesis with high yields and mild conditions.

-

Halogenation Route : Suitable for high-purity requirements but involves multi-step synthesis.

Mechanistic Insights and Side Reactions

-

Acid-Catalyzed Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Water removal is critical to avoid reversible hydrolysis.

-

TMSCl Mechanism : TMSCl generates HCl, which protonates the carboxylic acid. The silyl ester intermediate reacts with methanol to yield the methyl ester.

-

Impurity Formation :

化学反应分析

Types of Reactions

4-Isothiazoleacetic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the th

相似化合物的比较

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table compares 4-isothiazoleacetic acid, methyl ester with structurally related heterocyclic esters:

2.3 Physicochemical Properties

- Solubility : Methyl esters (e.g., 4-isothiazoleacetic acid) are more lipophilic than ethyl esters (e.g., ethyl thiazole-4-carboxylate). Isoxazoles exhibit lower stability due to the electronegative oxygen atom .

- Reactivity : The iodine substituent in the pyrazole derivative facilitates Suzuki-Miyaura cross-coupling reactions , while isothiazoles may undergo nucleophilic substitution at the sulfur-containing ring.

Research Findings and Data

- Bioactivity : Thiazole and isothiazole derivatives show overlapping antimicrobial spectra, but isothiazoles often exhibit higher potency due to sulfur's electron-withdrawing effects .

- Stability Studies: Isoxazole esters degrade faster under acidic conditions compared to thiazoles, as noted in hydrolytic stability tests .

- Synthetic Flexibility: The iodine atom in pyrazole derivatives allows for diverse functionalization, a feature absent in non-halogenated analogues .

常见问题

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use GC-MS with a polar stationary phase column (e.g., SP™-2560 or Omegawax®) for separation, coupled with electron ionization (EI) for fragmentation patterns . Confirm molecular ions (e.g., m/z 173 for the parent ion) and compare with NIST spectral libraries . Complementary NMR (¹H/¹³C) in CDCl₃ can resolve structural ambiguities, such as methyl ester protons at δ 3.7–3.9 ppm and thiazole ring protons at δ 7.1–8.3 ppm .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation products like 4-isothiazoleacetic acid .

Advanced Research Questions

Q. How can researchers resolve conflicting data in kinetic studies of this compound reactions?

- Methodology : Apply a universal kinetic model (e.g., two-step pseudo-first-order) with MATLAB or Python simulations to reconcile discrepancies between experimental and theoretical yields . For example, discrepancies in esterification rates may arise from unaccounted side reactions (e.g., thiazole ring oxidation), which can be quantified via LC-MS/MS using deuterated internal standards .

Q. What advanced chromatographic techniques improve resolution of this compound from co-eluting impurities?

- Methodology : Use multidimensional GC×GC with a cyanosilicone primary column and a mid-polarity secondary column (e.g., DB-17) to separate isomers and by-products . For polar degradants, employ HILIC-HPLC with a zwitterionic stationary phase (e.g., ZIC®-HILIC) and MS detection .

Q. How do stereoelectronic effects in the thiazole ring influence the reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict sites for electrophilic/nucleophilic attack. Validate experimentally via Hammett plots using substituted derivatives (e.g., 4-nitro or 4-methoxy analogs) to correlate σ values with reaction rates .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodology : Optimize reaction parameters using design of experiments (DoE), such as central composite design, to minimize dimerization or ring-opening by-products. Key factors include methanol-to-acid ratio (2:1–5:1), catalyst concentration (2–5% H₂SO₄), and temperature (50–70°C). Post-reaction purification via fractional crystallization (ethanol/water) or simulated moving bed (SMB) chromatography enhances yield .

Key Considerations

- Contradictions : While FAMEs are typically analyzed using polar GC columns, heterocyclic esters like this compound may require adjusted temperature ramps to prevent on-column degradation .

- Advanced Techniques : For mechanistic studies, isotope labeling (e.g., ¹³C-methyl ester) combined with NMR or IR spectroscopy can track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。